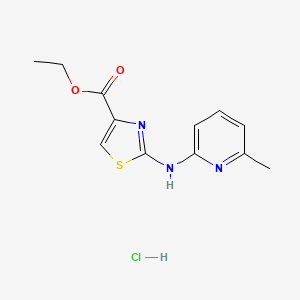

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride

Description

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a thiazole core fused with a pyridine moiety. This structure is integral to its role as a precursor or intermediate in synthesizing complex macrocyclic antibiotics, such as thiostrepton analogs. The compound’s 6-methylpyridin-2-ylamino substituent enhances its electronic and steric properties, while the ethyl carboxylate group improves solubility and reactivity for downstream modifications . Its hydrochloride salt form further stabilizes the molecule, making it suitable for crystallographic studies and pharmaceutical applications.

Properties

IUPAC Name |

ethyl 2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S.ClH/c1-3-17-11(16)9-7-18-12(14-9)15-10-6-4-5-8(2)13-10;/h4-7H,3H2,1-2H3,(H,13,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDCEJGMEJLAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=N2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride typically involves the reaction of 6-methyl-2-aminopyridine with ethyl 2-bromo-4-carboxylate thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride features a thiazole ring and a pyridine moiety, which contribute to its biological activity. The presence of the hydrochloride salt enhances its solubility and stability in biological systems, making it suitable for various applications.

Pharmacological Applications

-

Spleen Tyrosine Kinase Inhibition

The compound has been identified as a potent inhibitor of spleen tyrosine kinase (SYK), a critical enzyme involved in various signaling pathways related to cell proliferation and survival. This inhibition is particularly relevant in the context of:- Cancer Treatment : By modulating SYK activity, the compound may help in the treatment of various cancers, including hematological malignancies.

- Autoimmune Disorders : SYK plays a role in immune cell signaling; thus, inhibiting it could provide therapeutic benefits in autoimmune diseases such as rheumatoid arthritis and lupus .

-

Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial activity. Although further research is required, this property opens avenues for its potential use in treating bacterial infections . -

Interactions with Biological Targets

Research indicates that this compound interacts with various kinases beyond SYK, suggesting a broader spectrum of action against multiple cellular pathways. Understanding these interactions is crucial for optimizing its therapeutic efficacy and minimizing side effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process can be optimized to enhance yield and purity, which is essential for its application in drug development.

Research Findings and Case Studies

Recent studies have focused on elucidating the pharmacokinetics and bioavailability of this compound. Understanding these parameters is vital for assessing its suitability for clinical use. Additionally, ongoing research aims to explore its efficacy in various disease models, providing insights into its potential therapeutic applications.

Notable Case Studies

-

Cancer Cell Line Studies

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent . -

Autoimmune Disease Models

In preclinical models of autoimmune diseases, the compound has shown promise in reducing inflammatory responses, indicating its potential therapeutic role .

Mechanism of Action

The mechanism of action of Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole-pyridine hybrids, which are widely studied for their antimicrobial and antitumor activities. Below is a detailed comparison with analogous derivatives:

tert-Butyl 2-(2-Chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate (Compound 12)

- Structural Differences: Pyridine ring: Chloro and cyano substituents at positions 2 and 6 (vs. 6-methyl and amino groups in the target compound). Ester group: tert-Butyl instead of ethyl, introducing steric bulk.

- Synthetic Utility: Acts as a precursor for coupling reactions due to the electron-withdrawing cyano group, whereas the target compound’s amino group enables nucleophilic substitutions .

- Reactivity : The tert-Butyl ester in Compound 12 reduces hydrolysis susceptibility compared to the ethyl ester in the target compound, but limits solubility in polar solvents.

tert-Butyl 2-{2-Chloro-6-[4-(methoxycarbonyl)thiazol-2-yl]-pyridin-3-yl}thiazole-4-carboxylate (Compound 13)

- Key Features :

- Biological Relevance : The extended conjugation in Compound 13 may improve binding to bacterial ribosomes compared to the target compound’s simpler structure.

(R)-N-{(S)-1-(4-Bromothiazol-2-yl)-2-[(tert-butyldimethylsilyl)oxy]ethyl}-2-methylpropane-2-sulfinamide (Compound 17)

- Functional Groups: Bromothiazole: Enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the amino-substituted thiazole in the target compound. Siloxy and sulfinamide groups: Introduce chirality and stereochemical complexity, critical for asymmetric synthesis .

- Applications : Used in constructing chiral macrocycles, whereas the target compound’s hydrochloride salt is more suited for ionic interactions in drug formulations.

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The 6-methylpyridin-2-ylamino group in the target compound donates electron density to the thiazole ring, enhancing its nucleophilicity compared to electron-withdrawing groups in analogs like Compound 12 .

- Salt Form Advantages : The hydrochloride salt improves crystallinity and stability over neutral analogs (e.g., Compound 17), which require protective groups for handling .

- Scalability : The 14-step synthesis of the target compound (vs. fewer steps for analogs) highlights challenges in macrocyclic antibiotic production, necessitating optimization .

Biological Activity

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a pyridine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the hydrochloride salt enhances its solubility and stability in biological environments, making it suitable for various pharmacological applications. The thiazole ring is known for its nucleophilic properties, facilitating diverse chemical reactions that are crucial for its biological interactions.

This compound primarily acts as an inhibitor of spleen tyrosine kinase (Syk). This inhibition is significant because Syk plays a critical role in various signaling pathways associated with cell proliferation and survival. By modulating these pathways, the compound shows promise in treating cancers and autoimmune disorders.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, related thiazole derivatives have shown effectiveness against multiple human tumor cell lines. A study reported that certain thiazole derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.08 µM against leukemia cell lines .

Antibacterial Activity

Preliminary studies suggest that this compound may also possess antibacterial properties. While further research is needed to characterize these effects fully, the structural features of the compound align with those observed in other thiazole derivatives known for their antimicrobial activity .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the unique biological activities of this compound. Below is a summary table highlighting similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-thiazole-4-carboxylate | Thiazole ring with amino group | Moderate antibacterial activity |

| Ethyl 5-amino-thiazole-4-carboxylate | Similar thiazole structure | Antimicrobial properties |

| Ethyl 2-(6-chloropyridin-2-yl)amino-thiazole | Chlorinated pyridine instead of methyl | Potential anti-inflammatory effects |

| Ethyl 5-bromo-thiazole-4-carboxylic acid | Brominated variant | Known for anti-cancer activity |

This table illustrates the distinctiveness of this compound due to its specific mechanism as a Syk inhibitor, which may not be present in other structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, including this compound:

- Antitumor Activity : In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that various thiazole derivatives showed broad-spectrum anticancer activity against multiple tumor cell lines. The efficacy was attributed to their ability to inhibit key signaling pathways involved in cancer progression .

- Antimicrobial Studies : Various thiazoles have been tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition . While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential in this area.

- Pharmacokinetics : Understanding the pharmacokinetics and bioavailability of this compound is crucial for assessing its clinical applicability. Preliminary findings suggest favorable absorption characteristics due to the presence of the hydrochloride salt form.

Q & A

Q. What are the common synthetic routes for synthesizing ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride, and what challenges arise during its purification?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Reacting thiourea derivatives with α-halo carbonyl compounds under basic conditions .

- Amino-pyridine coupling : Introducing the 6-methylpyridin-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or dichloromethane) .

Q. Key challenges :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

- H/C NMR : Confirm the thiazole ring (δ ~7.8–8.4 ppm for C5-H) and ester group (δ ~4.3 ppm for CHCH) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H] at m/z 282.75 for CHClNOS) .

- IR spectroscopy : Identify carbonyl stretches (1730–1700 cm) and N-H bonds (3300–3200 cm) .

Critical data : Discrepancies in H NMR integration may indicate residual solvents or unreacted starting materials, necessitating repeat analysis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly during thiazole ring formation?

Methodology :

- Precursor screening : Use high-purity ethyl 2-bromoacetate and thiourea derivatives to minimize side reactions .

- Catalyst optimization : Employ MnO or Pd catalysts for oxidation and coupling steps, respectively, with strict control of reaction stoichiometry .

- In-line monitoring : Utilize HPLC or TLC to track intermediate formation and adjust reaction termination points .

Case study : A 70% yield was achieved by reacting ethyl 2-amino-thiazole-4-carboxylate with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions, followed by HCl gas treatment .

Q. What strategies resolve contradictions in reported biological activities, such as its role in Oct3/4 induction?

Analytical approach :

- Dose-response validation : Perform cell-based HTS assays (e.g., luciferase reporters) to confirm Oct3/4 activation at EC values <10 μM .

- Structural analogs : Compare activity with derivatives (e.g., ethyl 2-[(4-chlorophenyl)amino]-thiazole-4-carboxylate) to identify critical substituents .

- Off-target profiling : Use kinase inhibition panels to rule out nonspecific effects .

Data reconciliation : Discrepancies may arise from differences in cell lines (e.g., iPSCs vs. somatic cells) or assay sensitivity thresholds .

Q. How can computational modeling predict the compound’s reactivity and guide derivative synthesis?

Methods :

- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites on the thiazole and pyridine rings .

- Docking studies : Simulate binding to Oct3/4 or other targets using software like AutoDock Vina .

- Retrosynthetic tools : Apply Pistachio/BKMS_Metabolic databases to propose feasible routes for novel analogs .

Example : A methyl-substituted pyridine ring showed enhanced metabolic stability in simulated hepatic microsomal assays, guiding prioritization of analogs .

Q. What protocols mitigate degradation during storage, given its sensitivity to moisture and temperature?

Best practices :

- Storage : Maintain at -20°C in airtight, amber vials with desiccants to prevent hydrolysis of the ester group .

- Solubility management : Prepare fresh DMSO stock solutions (≥28.3 mg/mL) and avoid freeze-thaw cycles .

- Stability testing : Use accelerated aging studies (40°C/75% RH) with LC-MS monitoring to establish shelf-life .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in ethanol?

Resolution steps :

- Reproduce conditions : Verify purity (≥95% by HPLC) and solvent grade (absolute ethanol vs. denatured) .

- Temperature effects : Test solubility at 25°C vs. 4°C; precipitation often occurs at lower temperatures .

- Alternative solvents : Use dimethylacetamide (DMA) or PEG-400 for improved solubility in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.